molecular formula C11H7BrF3N3 B8169346 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine

3-Bromo-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine

Cat. No.: B8169346
M. Wt: 318.09 g/mol
InChI Key: PPUZFSCAPGLFJV-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine is an organic compound that features a bromine atom, a trifluoromethyl group, and a pyrazine ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is often used in various fields of scientific research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromine Atom: Bromination of the pyrazine ring is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

    Chemical Biology: Employed in the study of biological systems and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyrazine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-5-[3-(trifluoromethyl)phenyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N3/c12-9-10(16)17-5-8(18-9)6-2-1-3-7(4-6)11(13,14)15/h1-5H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUZFSCAPGLFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C(=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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